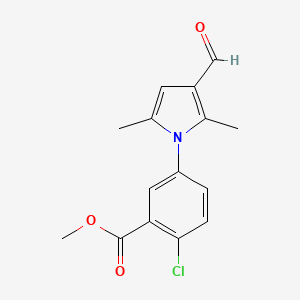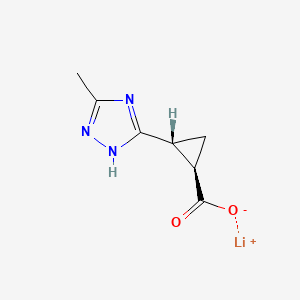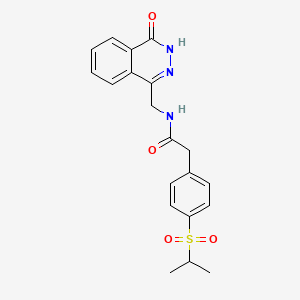![molecular formula C11H16N2O2 B2417862 2-Amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid CAS No. 1259973-91-5](/img/structure/B2417862.png)
2-Amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid is an organic compound that features both amino and carboxylic acid functional groups. This compound is of interest due to its unique chemical structure, which includes a dimethylamino group attached to a phenyl ring, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid typically involves the reaction of 4-(dimethylamino)-2-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification steps like recrystallization to obtain the pure product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products with reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-Amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid exerts its effects involves interactions with specific molecular targets. The dimethylamino group can enhance the compound’s ability to cross cell membranes, allowing it to interact with intracellular targets. The amino and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: Similar in having a dimethylamino group, but differs in its pyridine ring structure.
N,N-Dimethylglycine: Shares the dimethylamino group but lacks the aromatic ring structure.
Uniqueness
2-Amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid is unique due to its combination of an aromatic ring with both amino and carboxylic acid functional groups, which provides a versatile platform for chemical modifications and biological interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-6-8(13(2)3)4-5-9(7)10(12)11(14)15/h4-6,10H,12H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWZZVOXIHISMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2417779.png)

![9-(2-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417784.png)
![1-[(3,4-Difluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2417786.png)



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2417793.png)
![Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate](/img/structure/B2417797.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2417798.png)
![methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate](/img/structure/B2417799.png)


![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2417802.png)
